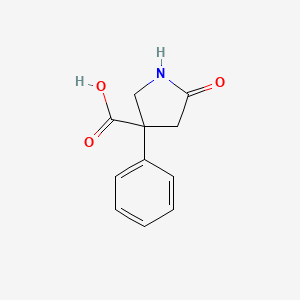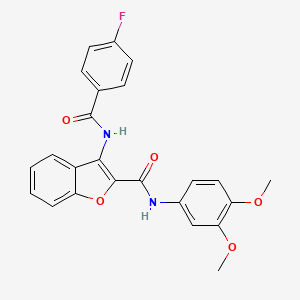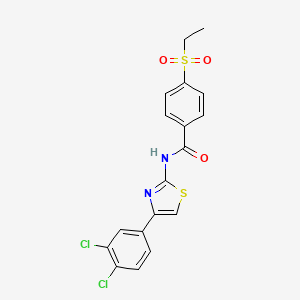![molecular formula C19H15ClN4O B2710853 N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea CAS No. 306979-41-9](/img/structure/B2710853.png)
N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine” is a chemical compound with the molecular formula C13H11ClN2 . It’s related to the compound you’re asking about, but it’s not exactly the same.
Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine” includes a benzene ring with a chlorine atom attached (the “4-chlorophenyl” part of the name), and a quinazoline ring (the “5,6-dihydrobenzo[h]quinazolin-2-yl” part of the name) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5,6-dihydrobenzo[h]quinazolin-2-amine” include its molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Spectroscopic Studies and Tautomerism
- The hybrid compound involving a similar structure has been synthesized and characterized, focusing on thione-thiol tautomerism and spectroscopic properties. Detailed analysis included vibrational mode assignments and molecular electrostatic potential analysis, providing insights into electrophilic and nucleophilic attack sites in the molecule (Soliman et al., 2015).
Biological Activity
- Research on novel thiazolyl urea derivatives, which are structurally related, revealed promising antitumor activities. This highlights the potential biomedical applications of similar urea derivatives in cancer research (Ling et al., 2008).
Pharmacological Screening
- Quinazoline derivatives, including urea derivatives, have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. This indicates the versatility of these compounds in pharmaceutical applications (Dash et al., 2017).
Nonlinear Optical Properties
- A study on similar quinazoline derivatives revealed better nonlinear optical (NLO) properties than urea, suggesting their potential application in NLO materials (Wazzan et al., 2016).
Insecticide Action
- Urea derivatives have been shown to inhibit chitin synthesis in insect larvae, demonstrating their use as insecticides (Deul et al., 1978).
Molecular Structure and Synthesis
- Studies on similar compounds involving anthranilamide and isocyanates contribute to the understanding of molecular structures and provide methodologies for synthesizing various quinazoline derivatives (Chern et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-14-7-9-15(10-8-14)22-19(25)24-18-21-11-13-6-5-12-3-1-2-4-16(12)17(13)23-18/h1-4,7-11H,5-6H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDXWPNCNYPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

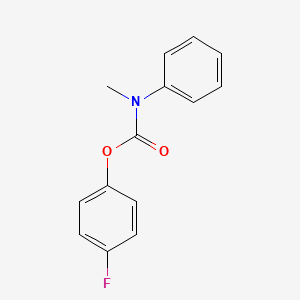
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)
![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)
![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)
![4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2710779.png)
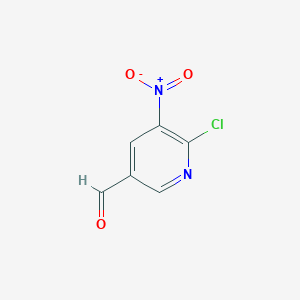
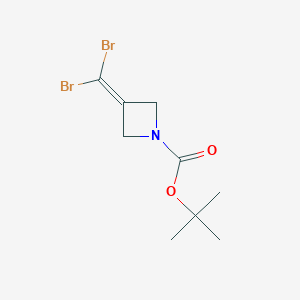
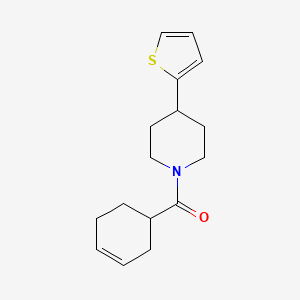
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)
